4-Bromoisoxazol-5-amine
Description
Historical Context of Isoxazole (B147169) Chemistry and its Evolution in Organic Synthesis
The history of isoxazole chemistry dates back to the late 19th century, with Ludwig Claisen's recognition of the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. ijpcbs.com However, it was Dunstan and Dymond who are credited with the first synthesis of the isoxazole ring itself. ijpcbs.com A significant leap in the development of isoxazole chemistry occurred between 1930 and 1946 through the work of Quilico, who extensively studied the synthesis of the ring system from nitrile oxides and unsaturated compounds. ijpcbs.com
Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. benthamdirect.comwikipedia.org Their aromatic nature, though susceptible to cleavage under certain conditions, particularly in basic media, has made them versatile building blocks in organic synthesis. ijpcbs.comwikipedia.org The synthesis of isoxazoles has evolved considerably over the years, with numerous methods being developed to create a wide variety of substituted derivatives. sphinxsai.comnih.gov
One of the most common and widely researched methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govrsc.org This reaction, often referred to as a cornerstone of "Click Chemistry," allows for the regioselective synthesis of disubstituted isoxazoles. rsc.org Other notable synthetic routes include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, a method that is straightforward and often yields crystalline products. wikipedia.orgyoutube.com More contemporary approaches have embraced microwave-assisted synthesis and one-pot, multi-component reactions to improve efficiency and yield. rsc.orgorganic-chemistry.org
The isoxazole ring is not merely a synthetic curiosity; it serves as a crucial synthon, capable of being transformed into other important functional groups and complex molecules. ijpcbs.com These include β-hydroxy ketones, γ-amino alcohols, and β-hydroxy nitriles, highlighting the latent functionality within the isoxazole core. ijpcbs.combenthamdirect.com This versatility has cemented the role of isoxazoles as "privileged scaffolds" in the realm of organic and medicinal chemistry. rsc.org
Significance of Halogenated Aminoisoxazoles as Research Subjects in Contemporary Chemical Sciences
The introduction of halogen and amino groups onto the isoxazole ring, as seen in 4-Bromoisoxazol-5-amine, significantly enhances the chemical diversity and reactivity of the parent scaffold. Halogenated organic compounds, in general, are substances where one or more hydrogen atoms have been replaced by a halogen, such as bromine. naturvardsverket.se In the context of isoxazoles, halogenation provides a reactive handle for further functionalization.
The bromine atom in compounds like this compound is particularly useful. It can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. smolecule.com This feature is highly valuable in the construction of diverse chemical libraries for drug discovery and materials science. For instance, the bromine atom can participate in cross-coupling reactions, a powerful tool in modern organic synthesis.
The amino group, on the other hand, introduces a site of basicity and nucleophilicity. The presence of an amino group can distinctly alter the properties and reactivity of the isoxazole ring. researchgate.net It provides a convenient point for derivatization, which is particularly advantageous in combinatorial chemistry and the development of new pharmaceutical agents. researchgate.net The combination of a halogen and an amino group on the same isoxazole ring creates a multifunctional building block with significant potential for creating complex molecular architectures.
The 3-halo-4,5-dihydroisoxazoline scaffold, a related structure, has been recognized as an important emerging feature in medicinal and organic chemistry. researchgate.net The reactivity of this nucleus is closely tied to the nature of the halogen substituent. researchgate.net This underscores the broader importance of halogenated isoxazole derivatives in contemporary chemical research.
Overview of Established Research Paradigms Relevant to this compound Analogues
Research involving analogues of this compound generally follows established paradigms in medicinal and materials chemistry. A primary approach is the "one-molecule, one-target" paradigm, where compounds are designed and synthesized to interact with a specific biological target, such as an enzyme or receptor. nih.gov This often involves iterative cycles of synthesis and biological testing to optimize the potency and selectivity of the lead compound.
Another significant research paradigm is the development of multi-target-directed ligands (MTDLs). nih.gov In this approach, a single molecule is designed to interact with multiple biological targets that are implicated in a particular disease. This can lead to more effective therapies for multifactorial diseases. nih.gov The multifunctional nature of halogenated aminoisoxazoles makes them well-suited for exploration within this paradigm.
In the realm of materials science, the focus is often on creating novel materials with unique properties. For this compound analogues, this could involve their use in the synthesis of new polymers or nanomaterials. The electronic properties conferred by the isoxazole ring and its substituents can be harnessed for applications in organic electronics. chemimpex.com
A common thread in all these research paradigms is the use of molecular modeling and computational chemistry. nih.gov Techniques such as molecular docking are employed to predict how a molecule might interact with a biological target, helping to guide the design of new analogues. nih.gov This in silico approach complements experimental work and accelerates the discovery process.
| Research Paradigm | Description | Relevance to this compound Analogues |
| One-Molecule, One-Target | Design of compounds to interact with a single biological target. nih.gov | Synthesis of analogues to optimize binding to specific enzymes or receptors. |
| Multi-Target-Directed Ligands (MTDLs) | Design of single molecules to interact with multiple biological targets. nih.gov | Exploration of the multifunctional nature of the scaffold for treating complex diseases. |
| Materials Science | Creation of novel materials with unique properties. | Use in the synthesis of polymers and nanomaterials for applications in organic electronics. chemimpex.com |
| Molecular Modeling | Use of computational techniques to predict molecular interactions. nih.gov | Guiding the design of new analogues and understanding structure-activity relationships. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-6-7-3(2)5/h1H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZYNGBKVRPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 4 Bromoisoxazol 5 Amine
Intrinsic Reactivity of the Isoxazole (B147169) Ring System with 4-Bromine and 5-Amine Substituents
The presence of both a bromine atom at the C-4 position and an amino group at the C-5 position significantly influences the chemical behavior of the isoxazole ring. The interplay between the electron-withdrawing nature of the bromine and the electron-donating character of the amino group dictates the molecule's reactivity in various transformations.
Nucleophilic Substitution Reactions Involving the C-4 Bromine Atom
The bromine atom at the C-4 position of the isoxazole ring is susceptible to nucleophilic substitution, a reaction where a nucleophile replaces the bromine atom. smolecule.com This reactivity is a key feature for the further functionalization of the 4-Bromoisoxazol-5-amine core. The ease of this substitution is influenced by the nature of the nucleophile and the reaction conditions. For instance, various amines can act as nucleophiles, leading to the formation of different 3-aminoisoxazoles through an addition-elimination mechanism. smolecule.com
| Nucleophile | Product | Reaction Type |
| Amines | 3-Aminoisoxazoles | Nucleophilic Substitution |
| Hydroxide Ions | 4-Hydroxyisoxazol-5-amine | Nucleophilic Substitution |
This table illustrates potential nucleophilic substitution reactions at the C-4 position.
This reactivity allows for the introduction of a wide range of functional groups at the C-4 position, making this compound a versatile building block in organic synthesis. The substitution of the bromine atom can lead to the creation of more complex isoxazole derivatives with potentially enhanced biological activities. smolecule.com
Electrophilic Aromatic Substitution Patterns on the Isoxazole Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. numberanalytics.com In this type of reaction, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. numberanalytics.commasterorganicchemistry.com The isoxazole ring itself is considered an electron-rich aromatic system, but the substituents play a crucial role in directing the incoming electrophile.
The amino group at the C-5 position is a strong activating group, meaning it increases the electron density of the isoxazole ring and makes it more susceptible to electrophilic attack. Conversely, the bromine atom at the C-4 position is a deactivating group due to its electron-withdrawing inductive effect. The interplay of these two groups directs the regioselectivity of electrophilic substitution. Generally, the activating effect of the amino group would direct incoming electrophiles to the ortho and para positions. However, in the constrained five-membered isoxazole ring, the directing effects are primarily on the available carbon atoms.
Convenient C-4 halogenation of 3,5-diarylisoxazoles has been achieved using N-halosuccinimides. researchgate.net This suggests that the C-4 position is susceptible to electrophilic attack, although in the case of this compound, this position is already substituted. Further electrophilic substitution would likely occur at other available positions on the ring, guided by the combined electronic effects of the existing substituents.
Reactivity and Transformations of the Amine Functionality at the C-5 Position
The amino group at the C-5 position is a key functional group that imparts significant reactivity to the molecule. vulcanchem.com It can readily participate in a variety of chemical transformations, allowing for extensive derivatization.
The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. evitachem.comchemguide.co.uk This allows it to react with electrophiles in reactions such as N-acylation and N-alkylation. vulcanchem.com For example, it can react with benzoyl chlorides in the presence of a base to form the corresponding benzamido derivatives. nanobioletters.com
Furthermore, the amino group can undergo diazotization reactions, which involve treatment with nitrous acid to form a diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions to introduce other functional groups. The amino group can also participate in condensation reactions. vulcanchem.com
However, the reactivity of the 5-amino group can be influenced by the electronic nature of the isoxazole ring. In some cases, the nucleophilicity of the amino group is reduced due to electron density delocalization through the isoxazole ring, which can affect its reactivity with acylating agents. nih.gov Studies have shown that the amino group in 5-amino-3-methyl-isoxazole-4-carboxylic acid can be unreactive in the formation of Fmoc-protected derivatives under typical conditions. nih.gov
| Reaction Type | Reagent | Product |
| N-Acylation | Acyl Halides/Anhydrides | N-Acylated derivatives |
| N-Alkylation | Alkyl Halides | N-Alkylated derivatives |
| Diazotization | Nitrous Acid | Diazonium Salt |
| Condensation | Aldehydes/Ketones | Imines (Schiff bases) |
This table summarizes common transformations of the C-5 amino group.
Rearrangement Reactions Involving the Isoxazole Core and its Derivatives
The isoxazole ring system can undergo various rearrangement reactions, often triggered by base, heat, or light. These rearrangements can lead to the formation of different heterocyclic structures.
Base-Catalyzed Rearrangements of 4-Bromoisoxazol-5(4H)-ones and Related Structures
While the primary focus is on this compound, related structures such as isoxazol-5(4H)-ones are known to undergo base-catalyzed rearrangements. msu.edu These reactions often involve the opening of the isoxazole ring followed by cyclization to form a new heterocyclic system. For instance, treatment of certain 4-substituted isoxazol-5(4H)-ones with catalytic amounts of ruthenium complexes can lead to the formation of pyrazole- and isoxazole-4-carboxylic acids. nih.gov The presence of an intramolecular hydrogen bond in the substrate can be key to diverting the classical reaction mechanism towards a ring-opening, non-decarboxylative pathway. nih.gov
Photochemical Rearrangements of Substituted Isoxazoles
Substituted isoxazoles can undergo photochemical rearrangements upon irradiation with UV light. nih.govresearchgate.net These reactions often proceed through the homolysis of the weak N-O bond in the isoxazole ring, leading to the formation of reactive intermediates such as acyl azirines. nih.govacs.org These intermediates can then rearrange to form other heterocyclic compounds, most commonly oxazoles. researchgate.netacs.org
The wavelength of the light used can significantly influence the outcome of the photochemical reaction. researchgate.net For example, irradiation of 3,5-diarylisoxazoles can lead to the formation of 2,5-diaryloxazoles via a 3-aroyl-2-aryl-1-azirine intermediate. researchgate.net The substitution pattern on the isoxazole ring plays a crucial role in determining the course of the rearrangement. acs.org Recent studies have also explored the generation of highly reactive ketenimines through the photochemical rearrangement of trisubstituted isoxazoles. nih.govacs.org This highlights the potential of photochemical methods to access diverse and valuable chemical entities from isoxazole precursors.
| Reaction Condition | Key Intermediate | Major Product |
| UV Irradiation | Acyl Azirine | Oxazole |
| UV Irradiation (specific substrates) | Ketenimine | Pyrazole (after trapping) |
This table outlines the general outcomes of photochemical rearrangements of isoxazoles.
Cycloaddition Reactions and Their Relevance to this compound Precursors or Derivatives
Cycloaddition reactions are powerful, concerted chemical reactions that form cyclic molecules. In the context of heterocyclic chemistry, they are fundamental to both the synthesis of the core ring structure and its subsequent functionalization. For isoxazole-containing compounds like this compound, cycloaddition reactions, particularly 1,3-dipolar cycloadditions and Diels-Alder reactions, are of significant relevance for building its precursors and understanding the reactivity of its derivatives. wikipedia.orgmsu.edu
The most prominent and widely utilized method for constructing the isoxazole ring system is the 1,3-dipolar cycloaddition between a nitrile oxide (a 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene. wikipedia.orgrsc.orgnanobioletters.com This reaction is highly efficient for creating substituted isoxazoles, which can then serve as direct precursors to more complex molecules like this compound. researchgate.net The nitrile oxides are often generated in situ from the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. nih.govjocpr.com The reaction with an alkyne directly yields the aromatic isoxazole ring. wikipedia.org
Key research findings have demonstrated various conditions to achieve this transformation, including catalyst-free, metal-catalyzed, and solvent-free mechanochemical methods, highlighting the versatility of this approach. nih.gov
| 1,3-Dipole Precursor | Dipolarophile (Alkyne) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride | Phenylacetylene | Cu/Al₂O₃, ball-milling, 30 min | 5-phenyl-3-(4-nitrophenyl)isoxazole | 99% | nih.gov |
| (E,Z)-2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | Ball-milling, 2 h (catalyst-free) | Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate | 65% | nih.gov |
| N-hydroxy-4-bromobenzimidoyl chloride | Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Triethylamine (Et₃N), Benzene, rt | Fused isoxazole derivative | Not specified | jocpr.com |
| α-Chlorobenzaldoxime | Lithiated alkyl nitriles | Low temperature | 5-Aminoisoxazoles | Not specified | nih.gov |
Beyond the synthesis of the core ring, isoxazole derivatives can themselves participate in cycloaddition reactions, demonstrating their utility as building blocks.
Inverse-Electron-Demand Hetero-Diels-Alder Reaction: The isoxazole ring can function as a 4π-electron component (a hetero-diene) in an inverse-electron-demand Diels-Alder reaction. When treated with electron-rich olefins like enamines in the presence of a Lewis acid such as TiCl₄, the isoxazole undergoes a [4+2] cycloaddition. The resulting bicyclic intermediate is unstable and rearranges to form a substituted pyridine (B92270), providing a method for ring transformation. rsc.org
| Isoxazole Reactant | Enamine Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Substituted Isoxazole | Enamine (from pyrrolidine) | TiCl₄(THF)₂, Titanium powder | Substituted Pyridine | rsc.org |
[4+2] Diels-Alder Reaction: Derivatives such as 4-vinylisoxazoles can act as traditional dienes in [4+2] cycloaddition reactions. Research has shown that 4-[1-(methoxyethenyl)]-3-methylisoxazole reacts with dienophiles like acetylenedicarboxylates. In this case, the diene system is composed of the 4-vinyl group and the C4-C5 double bond of the isoxazole ring. researchgate.net This reactivity highlights a pathway for elaborating substituents at the C4 position of the isoxazole core.
Photochemical [2+2] Cycloaddition: Isoxazoles can also undergo photochemical [2+2] cycloadditions, known as the Paternò-Büchi reaction, with carbonyl compounds. When irradiated in the presence of aldehydes, certain methylated isoxazoles react to form bicyclic oxetanes. The reaction is highly regio- and diastereoselective, but the resulting oxetanes are often thermally and acid-sensitive, potentially reverting to the starting materials. beilstein-journals.org This reactivity demonstrates the ability of the C4=C5 double bond of the isoxazole ring to participate in cycloadditions under specific photochemical conditions.
| Isoxazole Reactant | Aldehyde Reactant | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3,4,5-Trimethylisoxazole | Benzaldehyde | Irradiation (λ = 300 nm), CD₃CN | Exo-adduct (Bicyclic oxetane) | beilstein-journals.org |
| 4,5-Dimethyl-3-phenylisoxazole | Benzaldehyde | Irradiation (λ = 300 nm), CD₃CN | Exo-adduct (Bicyclic oxetane) | beilstein-journals.org |
These varied cycloaddition pathways are crucial for synthetic strategies targeting this compound. A 1,3-dipolar cycloaddition could be employed to construct a precursor like a 5-aminoisoxazole nih.gov, which could then be subjected to electrophilic bromination at the C4 position. Alternatively, a 3-substituted isoxazole could be synthesized via cycloaddition, followed by functional group manipulations to introduce the C4-bromo and C5-amino groups. The reactivity of the isoxazole ring in Diels-Alder and photochemical reactions further informs the chemical behavior of derivatives of this compound, indicating potential pathways for further derivatization or unintended side reactions under certain conditions.
Applications of 4 Bromoisoxazol 5 Amine As a Synthetic Building Block
Utilization in the Construction of Diverse Heterocyclic Systems
The unique arrangement of functional groups in 4-bromoisoxazol-5-amine makes it an ideal precursor for synthesizing a variety of other heterocyclic structures. The amine can act as a nucleophile to build new rings, while the bromine atom offers a site for cross-coupling reactions or other substitutions.
The reactivity of this compound has been harnessed to construct fused-ring systems where the isoxazole (B147169) moiety is annulated to other heterocyclic rings. These polycyclic structures are of significant interest in medicinal chemistry and materials science.
A notable application is in the synthesis of isoxazolo[5,4-b]pyridines . These fused systems can be prepared through multi-component reactions. For instance, a one-pot tandem reaction involving 5-aminoisoxazoles, aryl glyoxals, and malononitrile (B47326) under microwave irradiation in water has been developed to produce polycyclic-fused isoxazolo[5,4-b]pyridines. nih.gov This method is considered environmentally friendly as it avoids the use of additional reagents or catalysts. nih.gov Another approach involves an ultrasound-assisted, one-pot reaction of 5-aminoisoxazoles, aryl glyoxal, and malononitrile in acetic acid, which serves as both solvent and catalyst. researchgate.net This technique offers high efficiency and short reaction times. researchgate.net The formation of the isoxazolo[5,4-b]pyridine (B12869864) ring can also be achieved by reacting 5-aminoisoxazole with 2-(bis(methylthio)methylene)malononitrile, which proceeds through nucleophilic addition, elimination, and subsequent cyclization. clockss.org
Similarly, isoxazolo[5,4-b]quinolines have been synthesized from isoxazole precursors. A method for their synthesis involves the cyclization of substituted quinoline (B57606) oximes using a mild base like potassium carbonate in dimethylformamide (DMF) at room temperature. koreascience.kr
The table below summarizes reaction types for the synthesis of fused heterocyclic systems.
Table 1: Synthesis of Fused Heterocyclic Systems| Target System | Reactants | Conditions | Reference |
|---|---|---|---|
| Isoxazolo[5,4-b]pyridines | 5-Aminoisoxazoles, Aryl Glyoxals, Malononitrile | Microwave, Water | nih.gov |
| Isoxazolo[5,4-b]pyridines | 5-Aminoisoxazoles, Aryl Glyoxal, Malononitrile | Ultrasound, Acetic Acid | researchgate.net |
| Isoxazolo[5,4-b]quinolines | Substituted Quinoline Oximes | K2CO3, DMF, Room Temp | koreascience.kr |
This compound is a key starting material for creating isoxazoles with varied substituents at the 4- and 5-positions. The bromine at the C4 position is particularly useful for introducing new groups via cross-coupling reactions. For example, Suzuki cross-coupling reactions have been used to transform 5-bromoisoxazole (B1592306) derivatives, introducing substituents at the C5 position. acs.orgacs.org While these examples are for the 5-bromo isomer, the principle applies to the C4-bromo isomer for introducing diversity at that position.
The amino group at C5 can be readily transformed. For example, it can be diazotized and subsequently replaced to introduce other functionalities. acs.org It can also participate in condensation reactions or act as a nucleophile in substitution reactions to build more complex structures. The synthesis of various 3,4,5-trisubstituted isoxazoles often relies on the sequential functionalization of a pre-existing isoxazole core. researchgate.net
Synthesis of Polycyclic and Fused-Ring Systems Incorporating Isoxazole Moieties
Role in Multistep Organic Syntheses of Advanced Molecular Architectures
The bifunctional nature of this compound makes it a strategic component in the design of complex, multi-step synthetic routes toward advanced molecular targets.
The compound serves as a vehicle to introduce the isoxazole ring along with strategically placed bromine and amine functionalities into a larger molecule. The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This is a common strategy for building biaryl structures, which are prevalent in pharmaceuticals. google.com
The amine group can be used to form amides, sulfonamides, or can be a key nucleophile in cyclization reactions to form adjacent rings. clockss.org For instance, the treatment of isoxazoles with enamines in the presence of a Lewis acid like titanium tetrachloride can lead to the formation of substituted pyridines. researchgate.net This transformation involves a complex cycloaddition and rearrangement sequence where the isoxazole ring is ultimately converted into a pyridine (B92270) ring, demonstrating the strategic value of the isoxazole core itself in accessing other heterocyclic systems. researchgate.net
The presence of both an electrophilic site (the carbon attached to bromine) and a nucleophilic site (the amino group) on the same small molecule opens up a wide array of synthetic possibilities. This dual reactivity allows for orthogonal chemical strategies, where one functional group can be reacted selectively while the other remains intact for a subsequent transformation.
For example, the amino group can first be protected or used in a condensation reaction. The bromine atom can then be subjected to a Suzuki coupling to build a more complex carbon skeleton. Finally, the amino group can be deprotected and used to introduce another functional group or to complete a final cyclization step. This level of control is crucial in the total synthesis of complex natural products and designed molecules like enzyme inhibitors or materials for organic electronics. chemimpex.com The ability to synthesize complex isoxazole derivatives with specific substitution patterns is critical for developing compounds with tailored biological activities. sarpublication.com
Strategic Introduction of Bromine and Amine Moieties into Target Molecules
Contributions to Advanced Materials Chemistry Research
While primarily known for its applications in pharmaceutical and agrochemical research, the isoxazole scaffold and its derivatives, such as those derived from this compound, are also finding use in materials science. The unique electronic properties of the isoxazole ring, combined with the ability to introduce various functional groups, make these compounds attractive for creating novel organic materials. chemimpex.com
Derivatives of 5-aminoisoxazoles are explored for their application in organic electronics, where their properties might enhance conductivity and stability in novel materials. chemimpex.com The ability to construct polycyclic and fused-ring systems from isoxazole precursors is also relevant, as planar, electron-rich heterocyclic systems are foundational to the development of organic semiconductors and light-emitting diodes (OLEDs). The synthesis of complex architectures allows chemists to fine-tune the electronic and photophysical properties of the resulting materials.
Ligand Design in Coordination Chemistry Utilizing Isoxazole Scaffolds
The isoxazole scaffold is increasingly utilized in the design of ligands for coordination chemistry. The nitrogen and oxygen heteroatoms within the ring, along with appended functional groups, can serve as donor sites for metal ions. This allows for the construction of coordination complexes with tailored electronic and structural properties. nih.govwlu.ca
Isoxazole derivatives are employed to create ligands for various purposes, from catalysis to therapeutic enzyme inhibition. nih.gov For instance, researchers have developed five-membered heterocyclic ligands with potential binding features for enzymes like cyclooxygenases (COXs). nih.gov The amine group, such as the one in this compound, is a common functional group used in ligand synthesis. Chiral N,N'-dioxide ligands, for example, can be synthesized from readily available amino acids and amines, acting as neutral tetradentate ligands that bind to a wide variety of metal ions. rsc.org The ability to form stable complexes makes isoxazole-based ligands attractive for developing novel catalysts and materials. rsc.org Furthermore, bivalent ligands containing two isoxazole units have been synthesized and show high potency as modulators for neuroreceptors like the AMPA receptor. mdpi.com
Table 1: Examples of Isoxazole-Based Ligands in Coordination Chemistry
| Ligand Type | Description | Application Area |
| Bivalent Isoxazoles | Molecules containing two isoxazole rings, acting as bivalent ligands. | Neuropharmacology (e.g., AMPA receptor modulation). mdpi.com |
| N,N'-Dioxide Ligands | Chiral ligands synthesized from amino acids and amines, capable of forming complexes with various metals. | Asymmetric Catalysis. rsc.org |
| Enzyme-Inhibiting Ligands | Designed to bind to the active sites of therapeutically relevant enzymes. | Medicinal Chemistry (e.g., COX inhibitors). nih.gov |
Precursor Role in Research on Organic Electronic Materials
Isoxazole derivatives are recognized for their potential in the field of organic electronic materials (OEMs), including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. blucher.com.brresearchgate.net The success of these technologies relies on materials with specific properties, such as a conjugated π-electron system, high electron affinity, good film-forming capabilities, and chemical stability. blucher.com.brresearchgate.net
The isoxazole ring serves as a valuable building block or precursor for creating these advanced materials. blucher.com.brresearchgate.net Its aromatic and electron-rich nature is a key feature. nih.gov The synthesis of new liquid crystals and polymers can be achieved by extending the π-conjugation of the isoxazole core, often through palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki couplings. researchgate.net The bromine atom in this compound is particularly suited for such reactions, allowing it to be replaced with other functional groups to build larger, conjugated molecular structures. This modification of the molecular anisotropy and the extension of the π-conjugated system are crucial for developing materials with desired electronic and liquid-crystalline properties. researchgate.net
Table 2: Properties of Isoxazole Derivatives as Precursors for Organic Electronic Materials
| Property | Significance in Organic Electronics |
| Conjugated π-electron System | Essential for charge transport in semiconductors. blucher.com.brresearchgate.net |
| Chemical Stability | Ensures longevity and reliable performance of electronic devices. blucher.com.br |
| High Electron Affinity | Important for n-type semiconductor materials used in OFETs and photovoltaics. blucher.com.br |
| Good Film-Forming Properties | Allows for the creation of uniform thin films required for device fabrication. blucher.com.br |
| Tunable Anisotropy | Crucial for controlling the alignment and properties of liquid crystals. researchgate.net |
Environmental Chemistry Research Applications of Isoxazole Derivatives
In environmental chemistry, research is focused on developing efficient and sustainable methods for detecting and removing pollutants. Adsorption is considered a facile and effective technology for removing contaminants like synthetic dyes from aqueous solutions. nih.govresearchgate.net The performance of this technology hinges on the development of novel adsorbents with high capacity, selectivity, and stability. nih.gov
Development of Adsorbents for Specific Pollutant Removal (e.g., Dye Removal)
Isoxazole derivatives have been explored in the development of specialized adsorbents for environmental remediation. Specifically, research involving a structural isomer, 4-Bromoisoxazol-3-amine, has demonstrated its utility in fabricating an amine-rich porous adsorbent (ARPA). This material was engineered for the effective adsorptive removal of anionic dyes from water.
The presence of numerous amine groups on the adsorbent's surface provides active sites that facilitate the capture of dye molecules. mdpi.com In studies using this isoxazole-based adsorbent, the material showed a high adsorption capacity and remarkable selectivity for anionic dyes. The adsorption process was also notably rapid, reaching equilibrium within 20 minutes. The development of such functional materials highlights the potential of isoxazole chemistry in creating solutions for environmental pollution control. nih.gov
Table 3: Research Findings on Isoxazole-Based Adsorbents for Dye Removal
| Adsorbent Type | Target Pollutant | Key Findings |
| Amine-Rich Porous Adsorbent (ARPA) derived from a 4-Bromoisoxazole-amine isomer. | Anionic Dyes | High adsorption capacity and selectivity. Rapid adsorption equilibrium (20 minutes). |
Advanced Spectroscopic Characterization Techniques in Research on 4 Bromoisoxazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Isoxazole (B147169) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. measurlabs.com For isoxazole derivatives, NMR provides critical insights into the substitution pattern and electronic environment of the heterocyclic ring. researchgate.net
In the ¹H NMR spectrum of 4-Bromoisoxazol-5-amine, the isoxazole ring itself lacks any attached protons, as all positions (C3, C4, and C5) are substituted. Therefore, the only signal anticipated would arise from the protons of the primary amine group (-NH₂).
Primary amines typically exhibit a signal in the ¹H NMR spectrum that can vary in chemical shift and appearance. nih.gov The signal for the -NH₂ protons is often a broad singlet, though its exact position and width are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, particularly in aprotic solvents like DMSO-d₆, coupling to the ¹⁴N nucleus can cause significant broadening. bnmv.ac.in The protons of a primary amine group may appear as a broad singlet, and their exchange with deuterium (B1214612) upon addition of D₂O can be used to confirm their assignment. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. libretexts.org Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line. pressbooks.pub The chemical shifts are spread over a much wider range (0-220 ppm), which minimizes signal overlap. libretexts.org
For this compound, three distinct signals are expected for the isoxazole ring carbons (C3, C4, and C5).
C3: This carbon is situated between the ring oxygen and the C4-bromo position. Its chemical shift would be influenced by the electronegativity of the adjacent heteroatoms.
C4: This carbon is directly bonded to the highly electronegative bromine atom, which is expected to induce a significant downfield shift. However, in some heteroaromatic systems, heavy halogens can also have shielding effects. Studies on related 3,5-disubstituted isoxazoles show the C4 signal appearing around 100 ppm. nih.gov In other 4-bromoisoxazoles, this carbon's resonance is also found in this region. grafiati.comresearchgate.net
C5: This carbon is attached to the nitrogen of the amine group. The amino group typically causes a significant upfield shift for the carbon it is attached to.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C3 | 150-160 | Influenced by adjacent ring oxygen and C4-Br. |
| C4 | 90-105 | Directly attached to bromine. |
While 1D NMR provides foundational data, 2D NMR techniques are often indispensable for the unambiguous structural assignment of complex heterocyclic compounds. ipb.ptnih.gov For this compound, several 2D NMR experiments would be confirmatory.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals they are directly attached to. For this compound, an HSQC spectrum would show no correlations for the ring carbons, confirming the absence of any C-H bonds on the isoxazole core.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds and is exceptionally powerful for connecting molecular fragments. researchgate.net In this case, an HMBC experiment would be the definitive method to confirm the substitution pattern. A correlation would be expected between the amine protons (-NH₂) and the C5 carbon, and potentially a weaker three-bond correlation to the C4 carbon. nih.gov This would unequivocally establish the position of the amino group at C5.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, providing insights into the molecule's conformation and stereochemistry. ufrgs.br A NOESY spectrum could reveal intermolecular interactions, such as hydrogen bonding between the amine protons of one molecule and the ring nitrogen or oxygen of a neighboring molecule in concentrated solutions.
¹³C NMR Spectroscopic Analysis of this compound Systems
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu
For this compound, the IR spectrum would be dominated by absorptions corresponding to the primary amine and the isoxazole ring.
N-H Stretching: Primary amines (R-NH₂) are characterized by two distinct absorption bands in the region of 3500-3300 cm⁻¹. libretexts.org These bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two sharp peaks in this region is a strong indicator of a primary amine. utdallas.edu Hydrogen bonding can influence the position and broadness of these bands. sioc-journal.cn
Isoxazole Ring Vibrations: The isoxazole ring itself will exhibit a series of characteristic stretching vibrations. These include C=N stretching, typically observed around 1650-1550 cm⁻¹, and C-O stretching within the ring, which appears in the 1250-1000 cm⁻¹ region.
Fingerprint Region: The region from 1400 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of bands from various bending and stretching vibrations that are unique to the molecule as a whole. msu.edu
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium-Sharp |
| Isoxazole Ring | C=N Stretch | 1650 - 1550 | Medium-Strong |
| Isoxazole Ring | Ring C-O Stretch | 1250 - 1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. unl.edu
For this compound (molecular formula: C₃H₃BrN₂O), the mass spectrum would exhibit several key features.
Molecular Ion Peak: The molecular weight is approximately 176.96 g/mol . A crucial feature would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the molecular ion appearing as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. This pattern is a definitive indicator of the presence of one bromine atom in the molecule.
Fragmentation Pattern: Upon ionization, the molecular ion can fragment in predictable ways. Plausible fragmentation pathways for this compound could include:
Loss of a bromine radical (•Br) to give a fragment ion at m/z ~97.
Cleavage of the isoxazole ring, which is a common pathway for such heterocycles, potentially leading to the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).
Loss of the amino group or related fragments.
Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy. arkat-usa.org
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
While NMR, IR, and MS provide information about connectivity and functional groups, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. sci-hub.se This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise positions of atoms in the crystal lattice. researchgate.net
For this compound, an X-ray crystal structure would provide:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the isoxazole ring geometry and the connectivity of the bromo and amino substituents.
Conformation: It would reveal the planarity of the isoxazole ring and the orientation of the amine group. Studies of related 4-bromoisoxazoles have sometimes shown twisted conformations depending on the other substituents. grafiati.com
Intermolecular Interactions: Crucially, crystallography would map out the network of intermolecular forces that stabilize the crystal lattice. For this compound, extensive hydrogen bonding is expected, with the -NH₂ group acting as a hydrogen bond donor to the nitrogen or oxygen atoms of adjacent isoxazole rings. mdpi.com These interactions are fundamental to understanding the compound's physical properties, such as melting point and solubility.
Computational Chemistry Studies on 4 Bromoisoxazol 5 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and model reaction pathways. numberanalytics.com By calculating the potential energy surface of a reaction, DFT allows for the identification of transition states—the highest energy points along a reaction coordinate. numberanalytics.com The energy of this transition state determines the activation energy, which is crucial for understanding reaction rates and selectivity. numberanalytics.com
For heterocyclic compounds like 4-Bromoisoxazol-5-amine, DFT calculations can elucidate mechanisms of substitution or cyclization reactions. For instance, studies on related heterocyclic systems have used DFT to map out the potential energy surface for reactions with amines, determining the most favorable pathway by comparing the activation energies (ΔG#) of different routes. beilstein-journals.org This approach helps in predicting whether a reaction is under kinetic or thermodynamic control. beilstein-journals.org Automated reaction path search methods, often employed with DFT, can systematically explore possible reactions, helping to predict products and intermediates. chemrxiv.orgnih.gov The development of specialized software tools facilitates the automated localization of transition states, even for complex reactions, making the process more efficient. chemrxiv.org
| Parameter | Description | Typical Application in Studying this compound |
| Potential Energy Surface (PES) | A map of the energy of a molecule as a function of its geometry. | Used to locate stable molecules (reactants, products) and transition states. |
| Transition State (TS) | The highest energy structure along the reaction pathway between reactants and products. | Identifying the TS helps in calculating the activation energy of a reaction. numberanalytics.com |
| Activation Energy (Ea or ΔG‡) | The minimum energy required to initiate a chemical reaction. | A lower activation energy indicates a faster reaction rate. numberanalytics.com |
| Reaction Coordinate | The path of minimum energy that connects reactants and products on the PES. | Visualizes the progress of a reaction from start to finish. |
This table illustrates key concepts in DFT studies of reaction pathways.
Frontier Molecular Orbital (FMO) theory is a key component of molecular orbital analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. ijarset.com
In the context of this compound, the distribution and energy of these orbitals determine its reactivity towards various reagents. The location of the LUMO can predict the site of nucleophilic attack, while the HOMO's location indicates the most likely site for electrophilic attack. wuxibiology.com For example, in nucleophilic aromatic substitution reactions on similar chloro-substituted heterocycles, the LUMO lobes are analyzed to predict which substituent is more likely to be displaced. wuxibiology.com This analysis is crucial for understanding and predicting the regioselectivity observed in many organic reactions. researchgate.net
| Molecular Orbital Parameter | Definition | Significance for this compound Reactivity |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | A higher HOMO energy suggests a better electron donor (nucleophile). youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | A lower LUMO energy indicates a better electron acceptor (electrophile). youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap is associated with high chemical reactivity and low kinetic stability. ijarset.com |
| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons. | Higher values indicate a better electron acceptor. ijarset.com |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Molecules with a small HOMO-LUMO gap are considered "soft." ijarset.com |
This table outlines key molecular orbital parameters and their relevance to chemical reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Molecular Modeling and Docking Studies in Synthetic Design and Optimization
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and interactions. It is invaluable for designing and optimizing synthetic processes.
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov For a molecule like this compound, the conformation of the isoxazole (B147169) ring and the orientation of its substituents can influence its reactivity and intermolecular interactions. researchgate.net The presence of bulky substituents or specific intramolecular hydrogen bonds can favor certain conformations over others. mdpi.comnih.gov
In silico screening uses computational methods to rapidly assess large numbers of molecules or reaction conditions, helping to prioritize experiments and optimize outcomes. chemmethod.com This approach can be used to predict the feasibility of synthetic pathways by evaluating the physicochemical properties and reactivity of intermediates and products. researchgate.net
For the synthesis of derivatives from this compound, in silico tools can predict properties such as topological polar surface area (TPSA) and logarithm of the partition coefficient (LogP), which are important for the purification and handling of synthetic products. chemscene.com By screening various potential reactants and catalysts computationally, researchers can identify the most promising conditions for a desired transformation before entering the lab, saving time and resources. chemmethod.com Molecular docking, a type of in silico screening, can predict the binding orientation of a molecule to a target protein, which is crucial in drug discovery and can guide synthetic efforts toward molecules with higher biological activity. nih.govbiointerfaceresearch.comnih.govmdpi.com
| Property | Predicted Value | Significance in Synthetic Optimization |
| TPSA (Topological Polar Surface Area) | 66.49 Ų | Influences solubility and permeability, important for product isolation. chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 0.4217 | Indicates the lipophilicity of the molecule, affecting solvent choice for reaction and purification. chemscene.com |
| H-Bond Acceptors | 4 | Number of hydrogen bond acceptors, influencing intermolecular interactions and crystal packing. chemscene.com |
| H-Bond Donors | 2 | Number of hydrogen bond donors, important for solubility and interaction with catalysts or reagents. chemscene.com |
| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. chemscene.com |
This table presents computationally predicted properties for a related isoxazole, (3-Bromoisoxazole-4,5-diyl)dimethanol, which are relevant for in silico screening and synthetic planning. chemscene.com
Derivatization Strategies for Analytical and Synthetic Research on 4 Bromoisoxazol 5 Amine
Derivatization of the Amine Moiety for Chromatographic and Spectroscopic Analysis
The primary amine group of 4-Bromoisoxazol-5-amine is a key handle for derivatization aimed at improving its analytical detection. Due to its polarity, the underivatized compound may exhibit poor chromatographic behavior and low sensitivity in certain analytical systems. sigmaaldrich.com Chemical modification can enhance volatility for gas chromatography or introduce specific tags for highly sensitive detection in liquid chromatography. sigmaaldrich.comthermofisher.com
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. iu.edu Polar compounds like this compound, which contain active hydrogen atoms on the amine group, often require derivatization to increase their volatility and improve their chromatographic properties. sigmaaldrich.com
Silylation is a widely used derivatization technique that replaces the active hydrogen of the amine group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comosti.gov This conversion reduces the molecule's polarity and hydrogen-bonding capacity, making the resulting derivative more volatile and thus suitable for GC-MS analysis. osti.gov Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comiu.edu The reaction with MTBSTFA, for instance, typically involves heating the analyte with the reagent, often in a solvent like acetonitrile, to form a stable TBDMS derivative. sigmaaldrich.com While effective, a primary drawback of silylation is the sensitivity of the reagents and derivatives to moisture, which can lead to poor reaction yields and affect reproducibility. sigmaaldrich.comnih.gov
Table 1: Common Silylation Reagents for Amine Derivatization in GC-MS
| Reagent | Abbreviation | Derivative Formed | Key Characteristics |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | A powerful and common silylating agent. iu.edu Derivatives can be sensitive to moisture. sigmaaldrich.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms derivatives that are significantly more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com |
For analysis by high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization can be employed to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the amine moiety. libretexts.orgchromatographyonline.com This strategy dramatically enhances detection sensitivity and selectivity. nih.gov
Chromogenic Derivatization (for UV-Vis Detection): Attaching a chromophore allows for detection at wavelengths where the parent molecule has little to no absorbance. chromatographyonline.com Reagents such as 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl) and phenylisothiocyanate (PITC) react with primary amines to form highly absorbing derivatives suitable for HPLC-UV analysis. thermofisher.comscribd.com Dansyl chloride, for example, reacts with amines to produce sulfonamides that are not only fluorescent but also improve ionization properties in LC-MS analysis. chromatographyonline.com
Fluorogenic Derivatization (for Fluorescence and Enhanced MS Detection): Introducing a fluorophore enables highly sensitive fluorescence detection (FLD), which is often more selective than UV-Vis detection. Commonly used fluorogenic reagents for primary amines include:
9-fluorenylmethylchloroformate (FMOC-Cl): Reacts rapidly with primary and secondary amines to form stable, highly fluorescent carbamate (B1207046) derivatives. thermofisher.com
o-phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. chromatographyonline.com
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A reagent that reacts with primary amines to yield fluorescent products, enhancing detection in HPLC-FLD. chromatographyonline.commdpi.com
These derivatization reactions are typically rapid, quantitative, and can be performed either before the sample is injected into the column (pre-column) or after separation (post-column). nih.govchromatographyonline.com
Table 2: Selected Derivatization Reagents for HPLC and LC-MS/MS Analysis of Amines
| Reagent | Abbreviation | Detection Method | Derivative Type |
|---|---|---|---|
| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl-Cl | Fluorescence, MS | Sulfonamide |
| 9-fluorenylmethylchloroformate | FMOC-Cl | Fluorescence | Carbamate |
| o-phthaldialdehyde | OPA | Fluorescence | Isoindole |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Fluorescence | Nitrobenzofurazan |
Silylation Approaches for Volatility Enhancement in GC-MS
Targeted Chemical Modification of this compound for Further Synthetic Transformations
Beyond its analytical derivatization, this compound serves as a valuable building block in organic synthesis. Its two functional groups can be selectively modified to construct more elaborate molecular architectures.
In multi-step syntheses, it is often necessary to temporarily "mask" or protect the reactive amine group to prevent it from interfering with reactions intended for the bromine position. wiley-vch.de The tert-butoxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines due to its ease of introduction and removal under specific conditions. fishersci.co.uk
Protection: The amine group of this compound can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk This reaction forms a stable N-Boc carbamate, which is resistant to a wide range of reagents, including many nucleophiles and bases used in coupling reactions.
Deprotection: The key advantage of the Boc group is its lability under acidic conditions. masterorganicchemistry.com It can be efficiently removed by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. fishersci.co.ukrsc.org The acidic conditions protonate the carbamate, leading to its collapse through the loss of a stable tert-butyl carbocation and carbon dioxide, regenerating the free amine. masterorganicchemistry.com This orthogonal deprotection strategy allows for the selective unmasking of the amine after other transformations have been completed. nih.gov
Table 3: Boc-Protection and Deprotection of the Amine Group
| Step | Reagents | Purpose | Typical Conditions |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP) | To form a stable N-Boc carbamate, masking the amine's reactivity. | Room temperature in a solvent like THF, water, or acetonitrile. fishersci.co.uk |
| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid (TFA), HCl) | To cleave the Boc group and regenerate the free primary amine. | TFA in dichloromethane (B109758) (DCM) or aqueous HCl at room temperature. fishersci.co.ukrsc.org |
The bromine atom at the C4 position of the isoxazole (B147169) ring is a prime site for introducing new carbon-carbon or carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These methods are fundamental to modern organic synthesis for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used reactions for forming carbon-carbon bonds. In the context of this compound (typically with its amine group protected), the bromine atom can be coupled with a variety of aryl or vinyl boronic acids or their corresponding esters. evitachem.comacs.org The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂). The catalytic cycle also requires a suitable ligand (e.g., phosphines like SPhos or XPhos) and a base (e.g., potassium carbonate, K₂CO₃) to proceed. nih.gov This reaction allows for the direct attachment of new aryl, heteroaryl, or alkyl groups at the C4 position of the isoxazole ring. acs.org
Other Potential Coupling Reactions: While the Suzuki-Miyaura reaction is well-documented for similar structures, other cross-coupling methods could also be applied to this compound:
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to install an alkynyl substituent. researchgate.netresearchgate.net
Heck Coupling: This involves the coupling of the bromide with an alkene to form a new substituted alkene at the C4 position. researchgate.net
Chan-Lam Coupling: This reaction can form a carbon-nitrogen bond by coupling the bromide with an amine, although it is more commonly used to couple boronic acids with amines. beilstein-journals.org
These coupling strategies transform this compound from a simple starting material into a versatile intermediate for the synthesis of diverse and complex target molecules.
Table 4: Typical Components for a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Examples |
|---|---|---|
| Aryl Halide | Electrophilic Partner | This compound (N-protected) |
| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Methylboronic acid acs.org |
| Palladium Catalyst | Central to the catalytic cycle | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | Stabilizes and activates the catalyst | SPhos, XPhos, PPh₃ nih.gov |
| Base | Activates the organoboron reagent and facilitates the catalytic cycle | K₂CO₃, K₃PO₄, Cs₂CO₃ nih.govevitachem.com |
| Solvent | Medium for the reaction | Toluene/Water, Dioxane, THF nih.govevitachem.com |
Future Research Directions and Unexplored Avenues in 4 Bromoisoxazol 5 Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Brominated Aminoisoxazoles
The development of efficient and environmentally benign synthetic methods is paramount for the broader application of brominated aminoisoxazoles. Current synthetic strategies often rely on multi-step procedures or harsh reagents. Future research should focus on the following areas:
Catalytic C-H Bromination: Direct and regioselective C-H bromination of 5-aminoisoxazoles would represent a significant advancement in atom economy and step efficiency. The exploration of various transition metal catalysts or photoredox catalysis could unlock this transformation.
Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis of 4-Bromoisoxazol-5-amine and its precursors can offer improved safety, scalability, and reaction control. This is particularly relevant for potentially hazardous reactions involving brominating agents.
Bio-inspired and Enzymatic Synthesis: Investigating enzymatic or biomimetic approaches for the synthesis of brominated heterocycles could provide highly selective and sustainable alternatives to traditional chemical methods.
Green Solvents and Reagents: A systematic evaluation of green solvents, such as deep eutectic solvents or bio-based solvents, and the use of less toxic brominating agents will be crucial for developing more sustainable synthetic protocols. nih.gov The use of recyclable catalysts and minimizing waste generation are also key considerations. rsc.orgrsc.org
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Advantages | Challenges |
| Catalytic C-H Bromination | High atom economy, reduced steps | Regioselectivity control, catalyst cost and recovery |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |
| Enzymatic Synthesis | High selectivity, mild conditions, sustainable | Enzyme stability and availability, substrate scope |
| Green Chemistry Approaches | Reduced environmental impact, safer processes | Solvent compatibility, reagent effectiveness |
Exploration of New Reactivity Profiles and Catalytic Transformations of this compound
The bromine atom at the C4 position and the adjacent amine group at C5 provide a rich playground for exploring novel chemical transformations. Future investigations should delve into:
Cross-Coupling Reactions: While Suzuki-Miyaura couplings are known for isoxazoles, a comprehensive exploration of other modern cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck) at the C4 position of this compound is warranted. nih.govnih.gov This would enable the introduction of a wide array of functional groups, leading to diverse molecular architectures. The lability of the 5-bromo group under certain conditions needs to be considered when planning multi-step syntheses. acs.org
Metal-Free Coupling Reactions: Developing metal-free cross-coupling strategies would be highly desirable from a sustainability and cost perspective. rsc.org
Directed C-H Functionalization: The amine group at C5 could serve as a directing group for the functionalization of the isoxazole (B147169) ring or adjacent substituents. This approach could provide access to novel substitution patterns that are difficult to achieve through classical methods.
Ring Transformation Reactions: Investigating the rearrangement and transformation of the isoxazole ring under various conditions (e.g., photochemical, thermal, or Lewis acid-catalyzed) could lead to the discovery of novel heterocyclic scaffolds. researchgate.netresearchgate.net For instance, the Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine (B12869654) derivatives has been reported. beilstein-journals.org
Advanced Computational Studies for Predictive Synthesis and Reactivity of Isoxazole Systems
Computational chemistry offers powerful tools to guide and accelerate experimental research. Future computational studies on this compound and related systems should focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of known and novel reactions, providing insights into transition states, reaction barriers, and regioselectivity. tandfonline.comacs.org This understanding is crucial for optimizing reaction conditions and predicting outcomes.
Predictive Synthesis: Machine learning and artificial intelligence algorithms can be trained on existing reaction data to predict the feasibility and outcome of new synthetic transformations. This can help in prioritizing experiments and reducing the time and resources required for synthetic route development.
In Silico Screening for Novel Applications: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to various biological targets, guiding the design of new therapeutic agents. tandfonline.commdpi.comfrontiersin.org Similarly, computational tools can aid in predicting the properties of materials derived from this scaffold.
Innovative Applications of this compound Derivatives in Emerging Fields
The unique structural features of this compound make it a promising candidate for applications beyond traditional medicinal chemistry. Future research should explore its potential in:
Advanced Materials:
Organic Electronics: Isoxazole-containing polymers and small molecules could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties can be tuned by modifying the substituents on the isoxazole ring.
Sensors: The amine and bromo functionalities can be utilized for the development of chemosensors for the detection of metal ions, anions, or specific organic molecules.
Covalent Organic Frameworks (COFs): The difunctional nature of this compound makes it a potential building block for the synthesis of porous COFs with applications in gas storage, separation, and catalysis.
Environmental Technologies:
Catalysis: Derivatives of this compound could be explored as ligands for transition metal catalysts used in environmental remediation processes, such as the degradation of pollutants. routledge.com
Agrochemicals: The isoxazole ring is present in some commercial pesticides and herbicides. lookchem.com Novel derivatives of this compound could be synthesized and screened for their potential as next-generation agrochemicals with improved efficacy and reduced environmental impact.
The table below summarizes potential applications and the key properties of this compound derivatives that make them suitable for these fields.
| Application Area | Relevant Properties of Derivatives |
| Organic Electronics | Tunable electronic properties, charge transport capabilities |
| Chemical Sensors | Metal/anion binding sites, fluorescent or colorimetric response |
| Covalent Organic Frameworks | Defined geometry, porosity, catalytic sites |
| Environmental Catalysis | Ligand-metal coordination, catalytic activity |
| Agrochemicals | Biological activity, target specificity |
By systematically exploring these research avenues, the scientific community can unlock the full potential of 4-Bromoisxazol-5-amine, paving the way for new discoveries and innovations in a wide range of scientific disciplines.
Q & A
Q. What are the key steps and reaction conditions for synthesizing 4-Bromoisoxazol-5-amine?
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Substitution reactions : Reacting halogenated precursors (e.g., 4-bromo-isoxazole derivatives) with ammonia or amine sources in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–100°C) .
- Cyclization : Using acetyl chloride or acid catalysts to condense β-(isoxazol-5-yl) enamines, forming the isoxazole ring .
- Purification : Column chromatography or recrystallization in ethanol/dioxane mixtures ensures high purity .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., Br–C bond at ~1.89 Å) and confirms molecular packing .
- NMR spectroscopy : -NMR identifies NH protons (~5.5 ppm) and aromatic protons; -NMR confirms bromine substitution .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 193.07) validate molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?
Contradictions often arise from competing reaction pathways. Methodological strategies include:
- Reaction optimization : Varying solvent polarity (e.g., DMF vs. ethanol) or temperature to suppress side reactions like over-oxidation .
- Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., sulfoxides from unintended oxidation) .
- Computational modeling : Predict thermodynamic favorability of pathways using DFT calculations to guide experimental adjustments .
Q. What crystallographic insights are critical for understanding the reactivity of this compound derivatives?
Crystallography reveals steric and electronic effects influencing reactivity:
- Planarity of the isoxazole ring : Flat structures (e.g., dihedral angles <5°) enhance conjugation, stabilizing intermediates in substitution reactions .
- Halogen bonding : Bromine’s σ-hole interactions with electron-rich groups (e.g., amines) can direct regioselectivity in coupling reactions .
- Packing motifs : Hydrogen-bonding networks (N–H···N/O) may affect solubility and catalytic accessibility .
Q. How can structure-activity relationship (SAR) studies be designed for this compound in medicinal chemistry?
SAR workflows should integrate:
- Functional group diversification : Synthesize analogs with substituents (e.g., methyl, methoxy) at C-3/C-4 to probe steric and electronic effects on bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays to quantify IC values .
- Molecular docking : Correlate substituent positioning with binding affinity to optimize lead compounds .
Q. What strategies mitigate challenges in scaling up AI-predicted synthetic routes for this compound?
AI-generated routes (e.g., from Reaxys or Pistachio databases) require experimental validation:
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., bromination) .
- Catalyst screening : Test Pd/Cu catalysts for coupling reactions to reduce byproducts .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for sustainability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data for this compound analogs?
Contradictions may stem from assay variability or structural nuances:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times) .
- Metabolic stability testing : Use liver microsomes to assess if inactive analogs are rapidly metabolized .
- Crystallographic comparison : Overlay active/inactive analogs to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
